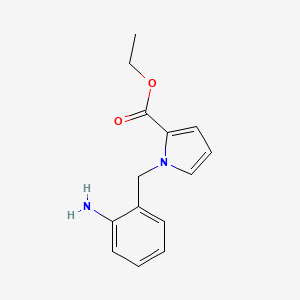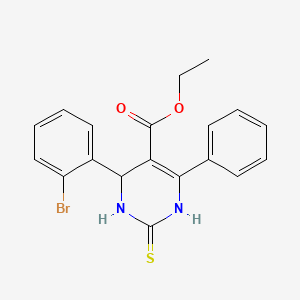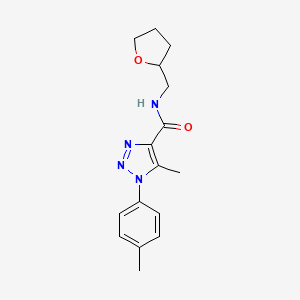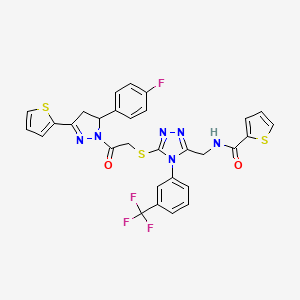![molecular formula C14H8N2O5 B2539795 1,3-Dinitrodibenzo[b,f]oxepine CAS No. 96955-62-3](/img/structure/B2539795.png)
1,3-Dinitrodibenzo[b,f]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitrodibenzo[b,f]oxepine is a heterocyclic compound belonging to the family of oxepines It consists of a seven-membered oxepine ring fused with two benzene rings and two nitro groups at positions 1 and 3
Mechanism of Action
Target of Action
1,3-Dinitrodibenzo[b,f]oxepine is a derivative of dibenzo[b,f]oxepine, which is known to have several medicinally relevant targets . One of the primary targets of dibenzo[b,f]oxepine derivatives is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound undergoes nucleophilic substitution with O- and S-nucleophiles, selectively replacing the nitro group at position 1 (peri-nitro group) . This interaction with its targets leads to changes in the cell’s microtubule dynamics .
Biochemical Pathways
The interaction of this compound with microtubules affects the normal functioning of these structures, thereby influencing several biochemical pathways . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is a programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and induce apoptosis, thereby exerting a potential anti-cancer effect .
Biochemical Analysis
Biochemical Properties
It is known that dibenzo[b,f]oxepine derivatives, to which 1,3-Dinitrodibenzo[b,f]oxepine belongs, have the potential to interact with microtubules’ stability . They can bind to the colchicine binding site in tubulin, leading to the disruption of the microtubular cytoskeleton .
Cellular Effects
It is known that dibenzo[b,f]oxepine derivatives have antiproliferative activity against cancer cell lines . They interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton .
Molecular Mechanism
It is known that dibenzo[b,f]oxepine derivatives can interact with the colchicine binding site in tubulin . This interaction leads to the disruption of the microtubular cytoskeleton, which can have significant effects on cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dinitrodibenzo[b,f]oxepine can be synthesized through several methods. One common approach involves the cyclocondensation of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols under basic conditions. This reaction typically occurs in a microwave oven, resulting in high yields and short reaction times . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 1 and 3 can be selectively replaced by nucleophiles such as O- and S-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted dibenzo[b,f]oxepines with different functional groups.
Reduction: 1,3-Diaminodibenzo[b,f]oxepine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
1,3-Dinitrodibenzo[b,f]oxepine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as microtubule inhibitors, which can be useful in cancer therapy.
Materials Science: It is used in the development of advanced materials, including electronic and energy materials.
Analytical Chemistry: The compound is used as a reagent and reference material in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: A parent compound with similar structural features but without nitro groups.
1,3-Diaminodibenzo[b,f]oxepine: A reduced form of 1,3-dinitrodibenzo[b,f]oxepine with amino groups instead of nitro groups.
Dibenzo[b,f][1,4]oxazepine: A related compound with an additional nitrogen atom in the oxepine ring.
Uniqueness
This compound is unique due to the presence of nitro groups at positions 1 and 3, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to undergo nucleophilic substitution and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2,4-dinitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKLRGEWUCJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(tert-butyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2539712.png)
![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)
![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)

![N-(2-carbamoylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2539722.png)
![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539724.png)
![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)

![n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2539730.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2539732.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)
